molecular formula C6H9BrCl2N2 B1612451 4-Bromobenzene-1,3-diamine dihydrochloride CAS No. 1049728-71-3

4-Bromobenzene-1,3-diamine dihydrochloride

Cat. No.: B1612451
CAS No.: 1049728-71-3
M. Wt: 259.96 g/mol
InChI Key: ZPKHWILDPAREBE-UHFFFAOYSA-N
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Description

4-Bromobenzene-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C6H7BrN2 · 2HCl and a molecular weight of 259.96 g/mol . It is a derivative of benzene, featuring bromine and amine functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzene-1,3-diamine dihydrochloride typically involves the bromination of benzene derivatives followed by amination. One common method is the bromination of 1,3-diaminobenzene, which is then converted to its dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and amination processes under controlled conditions to ensure high purity and yield. The reaction conditions usually include the use of solvents like ethanol or water and catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzene-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, quinones, and amine compounds .

Scientific Research Applications

4-Bromobenzene-1,3-diamine dihydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromobenzene-1,3-diamine dihydrochloride involves its interaction with various molecular targets. The bromine and amine groups allow it to participate in electrophilic and nucleophilic reactions, respectively. These interactions can modify proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodobenzene-1,3-diamine dihydrochloride
  • 4-Chlorobenzene-1,3-diamine dihydrochloride
  • 4-Fluorobenzene-1,3-diamine dihydrochloride

Uniqueness

4-Bromobenzene-1,3-diamine dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated counterparts. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

4-bromobenzene-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.2ClH/c7-5-2-1-4(8)3-6(5)9;;/h1-3H,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKHWILDPAREBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584879
Record name 4-Bromobenzene-1,3-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049728-71-3
Record name 4-Bromobenzene-1,3-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1049728-71-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromobenzene-1,3-diamine dihydrochloride
Reactant of Route 2
4-Bromobenzene-1,3-diamine dihydrochloride
Reactant of Route 3
4-Bromobenzene-1,3-diamine dihydrochloride
Reactant of Route 4
4-Bromobenzene-1,3-diamine dihydrochloride
Reactant of Route 5
4-Bromobenzene-1,3-diamine dihydrochloride
Reactant of Route 6
4-Bromobenzene-1,3-diamine dihydrochloride

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